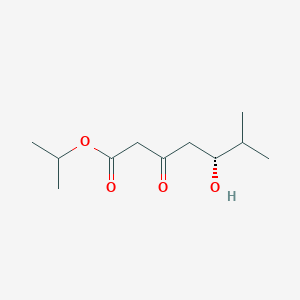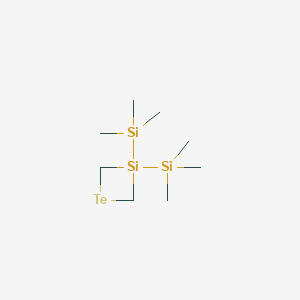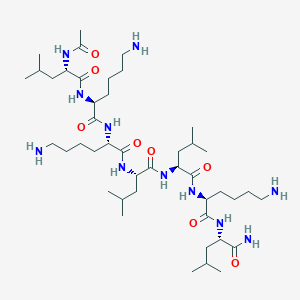
Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a keto group on a heptanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate can be achieved through several methods. One common approach involves the esterification of 5-hydroxy-6-methyl-3-oxoheptanoic acid with propan-2-ol. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 5-oxo-6-methyl-3-oxoheptanoic acid.
Reduction: 5-hydroxy-6-methyl-3-hydroxyheptanoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and keto groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxohexanoate: Similar structure but with a shorter carbon chain.
Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxooctanoate: Similar structure but with a longer carbon chain.
Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxopentanoate: Similar structure but with a different carbon chain length.
Uniqueness
Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate is unique due to its specific carbon chain length and functional groups, which confer distinct chemical and biological properties. Its balance of hydrophilic and lipophilic characteristics makes it versatile for various applications.
Propiedades
Número CAS |
918442-16-7 |
|---|---|
Fórmula molecular |
C11H20O4 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate |
InChI |
InChI=1S/C11H20O4/c1-7(2)10(13)5-9(12)6-11(14)15-8(3)4/h7-8,10,13H,5-6H2,1-4H3/t10-/m1/s1 |
Clave InChI |
IQKJQHIVTPKEAL-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)[C@@H](CC(=O)CC(=O)OC(C)C)O |
SMILES canónico |
CC(C)C(CC(=O)CC(=O)OC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide](/img/structure/B12627887.png)






![5-benzyl-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627934.png)

![3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol](/img/structure/B12627947.png)

![4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one](/img/structure/B12627953.png)
![(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12627965.png)
![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12627967.png)
